molecular formula C21H22N4O5 B126803 3-O-(2-cyanoethyl) 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 88977-31-5

3-O-(2-cyanoethyl) 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No. B126803
CAS RN: 88977-31-5
M. Wt: 410.4 g/mol
InChI Key: KXPYQWROKBMFAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-O-(2-cyanoethyl) 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, also known as 3-O-(2-cyanoethyl) 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-O-(2-cyanoethyl) 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-O-(2-cyanoethyl) 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-O-(2-cyanoethyl) 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate' involves the reaction of 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with 2-cyanoethyl N,N-diisopropylchloroacetamide and 2,1,3-benzoxadiazol-4-ol in the presence of a coupling agent. The resulting intermediate is then reacted with propan-2-ol to obtain the final product.", "Starting Materials": [ "2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid", "2-cyanoethyl N,N-diisopropylchloroacetamide", "2,1,3-benzoxadiazol-4-ol", "coupling agent", "propan-2-ol" ], "Reaction": [ "
Step 1:React 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylic acid with 2-cyanoethyl N,N-diisopropylchloroacetamide and 2,1,3-benzoxadiazol-4-ol in the presence of a coupling agent to obtain an intermediate.", "
Step 2:React the intermediate obtained in step 1 with propan-2-ol to obtain the final product.", ] }

properties

IUPAC Name

3-O-(2-cyanoethyl) 5-O-propan-2-yl 4-(2,1,3-benzoxadiazol-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5/c1-11(2)29-21(27)17-13(4)23-12(3)16(20(26)28-10-6-9-22)18(17)14-7-5-8-15-19(14)25-30-24-15/h5,7-8,11,18,23H,6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPYQWROKBMFAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC(C)C)C2=CC=CC3=NON=C32)C(=O)OCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Demethyl Propionitrile Isradipine

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